Depmpo Depmpo Spin trap. Longer half-life derivative of DMPO. Distinguishes between superoxide-dependent and independent mechanisms that lead to the hydroxyl radical Detects O-, N-, S- and C-centered free radicals in vivo.
DEPMPO is a phosphorylated derivative of the widely used DMPO spin trap. It has been reported to produce spin adducts with increased stability particularly for the adduct of superoxide. DEPMPO displays a detectable spin adduct signal at a concentration as low as 1 mM, as compared to 5 mM for DMPO. A significant advantage of using DEPMPO in trapping superoxide radical is that the decomposition of DEPMPO/O2•- does not produce the OH• adduct, which can be a drawback when using DMPO.

Brand Name: Vulcanchem
CAS No.: 157230-67-6
VCID: VC0116259
InChI: InChI=1S/C9H18NO4P/c1-4-13-15(12,14-5-2)9(3)7-6-8-10(9)11/h8H,4-7H2,1-3H3
SMILES: CCOP(=O)(C1(CCC=[N+]1[O-])C)OCC
Molecular Formula: C9H18NO4P
Molecular Weight: 235.22 g/mol

Depmpo

CAS No.: 157230-67-6

Cat. No.: VC0116259

Molecular Formula: C9H18NO4P

Molecular Weight: 235.22 g/mol

* For research use only. Not for human or veterinary use.

Depmpo - 157230-67-6

Specification

Description Spin trap. Longer half-life derivative of DMPO. Distinguishes between superoxide-dependent and independent mechanisms that lead to the hydroxyl radical Detects O-, N-, S- and C-centered free radicals in vivo.
DEPMPO is a phosphorylated derivative of the widely used DMPO spin trap. It has been reported to produce spin adducts with increased stability particularly for the adduct of superoxide. DEPMPO displays a detectable spin adduct signal at a concentration as low as 1 mM, as compared to 5 mM for DMPO. A significant advantage of using DEPMPO in trapping superoxide radical is that the decomposition of DEPMPO/O2•- does not produce the OH• adduct, which can be a drawback when using DMPO.

CAS No. 157230-67-6
Molecular Formula C9H18NO4P
Molecular Weight 235.22 g/mol
IUPAC Name 2-diethoxyphosphoryl-2-methyl-1-oxido-3,4-dihydropyrrol-1-ium
Standard InChI InChI=1S/C9H18NO4P/c1-4-13-15(12,14-5-2)9(3)7-6-8-10(9)11/h8H,4-7H2,1-3H3
Standard InChI Key OKCDBZSDRSXFIB-UHFFFAOYSA-N
SMILES CCOP(=O)(C1(CCC=[N+]1[O-])C)OCC
Canonical SMILES CCOP(=O)(C1(CCC=[N+]1[O-])C)OCC

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